molecular formula C29H64N2O3Si B14347518 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- CAS No. 94194-98-6

1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-

Katalognummer: B14347518
CAS-Nummer: 94194-98-6
Molekulargewicht: 516.9 g/mol
InChI-Schlüssel: JJJXKZYKNMHSMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- is a complex organic compound characterized by the presence of ethylenediamine and a tris(2-ethylhexyl)oxy silyl group

Vorbereitungsmethoden

The synthesis of 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- typically involves the reaction of ethylenediamine with a silane compound containing tris(2-ethylhexyl)oxy groups. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- can be compared with other similar compounds, such as:

    Ethylenediamine: A simpler compound with similar amine groups but lacking the tris(2-ethylhexyl)oxy silyl group.

    Tris(2-aminoethyl)amine: Another compound with multiple amine groups but different structural features.

The uniqueness of 1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]- lies in its combination of ethylenediamine and tris(2-ethylhexyl)oxy silyl groups, which confer distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

94194-98-6

Molekularformel

C29H64N2O3Si

Molekulargewicht

516.9 g/mol

IUPAC-Name

N'-[3-[tris(2-ethylhexoxy)silyl]propyl]ethane-1,2-diamine

InChI

InChI=1S/C29H64N2O3Si/c1-7-13-17-27(10-4)24-32-35(23-16-21-31-22-20-30,33-25-28(11-5)18-14-8-2)34-26-29(12-6)19-15-9-3/h27-29,31H,7-26,30H2,1-6H3

InChI-Schlüssel

JJJXKZYKNMHSMY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CO[Si](CCCNCCN)(OCC(CC)CCCC)OCC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.